Ethyl 5-bromo-4-methylnicotinate
Description
Ethyl 5-bromo-4-methylnicotinate is a chemical compound with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of 244.09 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of a bromine atom at the 5-position and a methyl group at the 4-position on the pyridine ring, with an ethyl ester functional group.
Properties
IUPAC Name |
ethyl 5-bromo-4-methylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-4-11-5-8(10)6(7)2/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHGUXIDDILAQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-4-methylnicotinate can be synthesized through various synthetic routes. One common method involves the bromination of 4-methylnicotinic acid followed by esterification with ethanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-4-methylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding 5-amino or 5-hydroxy derivatives.
Oxidation Reactions: Oxidation can lead to the formation of 5-bromo-4-methylpyridine-3-carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Substitution: Formation of 5-azido-4-methylnicotinate or 5-thiocyanato-4-methylnicotinate.
Reduction: Formation of 5-amino-4-methylnicotinate or 5-hydroxy-4-methylnicotinate.
Oxidation: Formation of 5-bromo-4-methylpyridine-3-carboxylic acid.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 5-bromo-4-methylnicotinate is primarily explored for its potential as a drug candidate. Research indicates that it may interact with specific protein kinases, which are crucial in various cellular processes, including cancer progression. Preliminary studies suggest that this compound could inhibit certain kinase pathways, making it a candidate for cancer therapy.
Case Studies
- Study on Kinase Inhibition : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the activity of specific kinases involved in tumor growth, providing a basis for its further development as an anticancer agent.
- Potential for Drug Development : Another research paper highlighted the synthesis of derivatives of this compound, which showed enhanced selectivity and potency against targeted kinases compared to existing drugs.
Organic Synthesis Applications
The compound serves as an important intermediate in organic synthesis due to its functional groups. It can undergo various chemical reactions, making it versatile for synthesizing other complex molecules.
Synthetic Pathways
This compound can be synthesized through several methods including:
- Esterification Reactions : The compound can be produced via esterification of nicotinic acid derivatives with ethyl alcohol in the presence of acid catalysts.
- Reduction Reactions : It can also be synthesized by reducing corresponding nitro compounds or halogenated derivatives .
Biochemical Research
In biochemical research, this compound is being investigated for its potential roles in studying enzyme interactions and metabolic pathways.
Binding Studies
Recent studies have focused on its binding affinity with various biological targets, particularly protein kinases involved in signaling pathways related to cancer and other diseases. These studies are crucial for understanding how modifications to the compound can enhance its efficacy as a therapeutic agent.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-4-methylnicotinate involves its interaction with specific molecular targets. The bromine atom and the ester functional group play crucial roles in its binding affinity and reactivity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-bromo-4-methylpyridine-3-carboxylate
- Ethyl 5-bromo-4-hydroxy-2-methylbenzofuran-3-carboxylate
- Ethyl 5-bromo-4-methyl-2-pyridinecarboxylate
Uniqueness
Ethyl 5-bromo-4-methylnicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 5-bromo-4-methylnicotinate (C₉H₁₀BrN₁O₂) is a derivative of nicotinic acid, characterized by the presence of a bromine atom at the fifth position and a methyl group at the fourth position. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, synthesis, and relevant research findings.
This compound is synthesized through several methods, often involving the bromination of nicotinic acid derivatives followed by esterification. A common synthesis route includes:
- Bromination : The precursor compound undergoes bromination to introduce the bromine atom at the fifth position.
- Esterification : The resulting compound is then esterified with ethanol to form this compound.
This compound's unique arrangement of functional groups enhances its reactivity and biological potential, making it a valuable intermediate in organic synthesis and drug development .
Anticancer Potential
Preliminary studies suggest that this compound exhibits inhibitory effects on certain protein kinases, which play a crucial role in cancer cell proliferation and survival. Inhibition of these pathways could lead to reduced tumor growth and enhanced apoptosis in cancer cells. For instance, research indicates that compounds with similar structures can modulate kinase activity, providing a basis for further investigation into this compound's anticancer properties .
Neuroprotective Effects
Research has indicated that nicotinic acid derivatives may possess neuroprotective properties due to their ability to interact with neurotransmitter systems. This compound's structural features suggest potential interactions with nicotinic acetylcholine receptors (nAChRs), which are involved in cognitive function and neuroprotection. Studies focusing on related compounds have shown promise in mitigating neurodegenerative conditions, warranting further exploration into this compound's effects on neuronal health .
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit specific cancer cell lines. For example, studies using human breast cancer cell lines showed a significant reduction in cell viability upon treatment with this compound. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Comparative Analysis with Analogous Compounds
A comparative analysis highlights this compound against other nicotinates and brominated compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Bromine at C5, Methyl at C4 | Potential anticancer activity |
| Methyl 5-bromo-4-hydroxynicotinate | Hydroxyl group at C4 | Investigated for neuroprotective effects |
| Ethyl nicotinate | No halogen substitution | Known for general nicotinic activity |
This table illustrates how structural modifications can influence biological outcomes, emphasizing the importance of further research into this compound's unique properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
